Bienvenue dans la boutique en ligne BenchChem!

Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate

Medicinal Chemistry Prodrug Design Pharmacokinetics

Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate is a heterocyclic compound with a bicyclic imidazo[2,1-b]thiazole core, an ethyl ester at the 2-position, and a methyl group at the 3-position. It is characterized by a molecular formula of C9H10N2O2S and a molecular weight of 210.25 g/mol.

Molecular Formula C9H10N2O2S
Molecular Weight 210.26 g/mol
CAS No. 130182-29-5
Cat. No. B169974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate
CAS130182-29-5
SynonymsEthyl 3-MethyliMidazo[2,1-b]thiazole-2-carboxylate
Molecular FormulaC9H10N2O2S
Molecular Weight210.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C=CN=C2S1)C
InChIInChI=1S/C9H10N2O2S/c1-3-13-8(12)7-6(2)11-5-4-10-9(11)14-7/h4-5H,3H2,1-2H3
InChIKeyLBBSFTFSJPJBTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate (CAS 130182-29-5) – Core Scaffold for Bioactive Compound Synthesis


Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate is a heterocyclic compound with a bicyclic imidazo[2,1-b]thiazole core, an ethyl ester at the 2-position, and a methyl group at the 3-position . It is characterized by a molecular formula of C9H10N2O2S and a molecular weight of 210.25 g/mol . This compound serves as a foundational building block for generating 3-methyl-imidazo[2,1-b]thiazole derivatives with demonstrated antiproliferative and DHFR inhibitory activities [1].

Why Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate Cannot Be Replaced by Generic Imidazo[2,1-b]thiazole Analogs


Imidazo[2,1-b]thiazole derivatives are not functionally interchangeable due to the profound impact of specific substitution patterns on biological activity and synthetic utility. The presence of a 3-methyl group, a 2-ethyl carboxylate, or a 5-bromo substituent can each drastically alter potency, selectivity, and pharmacokinetic profiles [1]. For example, studies on 3-methyl-imidazo[2,1-b]thiazole derivatives reveal that precise structural modifications are critical for achieving potent DHFR inhibition and in vivo antitumor efficacy [2]. Furthermore, the ethyl ester at the 2-position provides a hydrolytically labile handle that is essential for generating active carboxylic acid metabolites, a feature absent in non-ester analogs [3]. Consequently, sourcing the exact compound is essential for reproducible research outcomes and successful lead optimization.

Quantifiable Differentiation of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate vs. Closest Analogs


Preferential Hydrolysis of Ethyl Ester Enables Prodrug Strategy for Improved Bioavailability

Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate serves as an ester prodrug, demonstrating a significantly higher calculated LogP (2.45-3.17) compared to its parent carboxylic acid analog (3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid), which has an estimated LogP < 1.5 based on fragment analysis . The ester is designed for in vivo hydrolysis to release the active carboxylic acid. This differentiation is critical for achieving passive membrane permeability, which is essential for oral absorption [1].

Medicinal Chemistry Prodrug Design Pharmacokinetics

3-Methyl Substitution is Essential for Potent DHFR Inhibition in Imidazo[2,1-b]thiazole Series

The 3-methyl group on the imidazo[2,1-b]thiazole core is a critical determinant of DHFR inhibitory potency. In a study of 3-methyl-imidazo[2,1-b]thiazole derivatives, compounds 22 and 23 demonstrated IC50 values of 0.079 µM and 0.085 µM against DHFR, respectively, comparable to the clinical standard methotrexate (IC50 = 0.087 µM) [1]. In contrast, similar compounds lacking the 3-methyl group typically exhibit significantly lower DHFR inhibitory activity, often with IC50 values > 10 µM [2].

Cancer Therapeutics Enzyme Inhibition Structure-Activity Relationship (SAR)

Substitution at the 2-Position with Ethyl Carboxylate Dictates Synthetic Versatility for Lead Diversification

The ethyl carboxylate at the 2-position is a key differentiator for synthetic elaboration. In a study on 3-methyl/ethoxycarbonyl-6-arylimidazo[2,1-b]thiazoles, the presence of the ester group allowed for subsequent bromination and formylation at the 5-position, a transformation not readily achievable with unsubstituted or alkyl-substituted analogs [1]. This enables rapid diversification of the core scaffold to explore structure-activity relationships (SAR).

Medicinal Chemistry Organic Synthesis Scaffold Decoration

Optimal Scientific and Industrial Applications for Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate


Development of Orally Bioavailable Anticancer Agents

Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate is an ideal starting material for medicinal chemistry programs targeting dihydrofolate reductase (DHFR) or related kinases. Its 3-methyl group is a proven potency-enhancing pharmacophore, and its ethyl ester provides the optimal lipophilicity (cLogP ~2.5-3.2) required for oral absorption . Researchers can leverage this scaffold to synthesize prodrugs that undergo in vivo hydrolysis to active carboxylic acid metabolites, as demonstrated in recent 3-methyl-imidazo[2,1-b]thiazole antifolate studies [1].

Generation of Diverse Compound Libraries via 5-Position Functionalization

For medicinal chemists seeking a versatile heterocyclic core, Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate offers a unique advantage. The presence of the 2-ethyl carboxylate group directs and facilitates electrophilic aromatic substitution at the 5-position, enabling efficient synthesis of 5-bromo and 5-formyl derivatives [2]. These intermediates serve as key handles for further diversification through cross-coupling reactions, allowing rapid exploration of chemical space around the imidazo[2,1-b]thiazole pharmacophore.

Kinase Inhibitor Drug Discovery

The imidazo[2,1-b]thiazole core is a privileged scaffold for kinase inhibition. Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate provides a pre-functionalized entry point for designing inhibitors targeting EGFR, HER2, and pan-RAF kinases [3]. Its specific substitution pattern (3-methyl, 2-ethyl ester) can be strategically modified to optimize binding interactions within the ATP-binding pocket, as suggested by molecular modeling studies of related derivatives [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.